N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of various cancers.
Mechanism of Action
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of this process leads to the activation of the p53 pathway, a well-known tumor suppressor pathway, and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the ATM/ATR checkpoint pathway, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells. This is due to the overexpression of RNA polymerase I in cancer cells, making them more sensitive to the effects of this compound. In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell anemia and progeria.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage, and its potential therapeutic benefits in other diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, including the optimization of its dosing and delivery, further investigation of its mechanism of action and potential side effects, and the development of combination therapies to enhance its anti-cancer effects. Additionally, this compound has potential applications in other diseases beyond cancer, which could be explored in future research.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the activation of the p53 pathway and subsequent cell death in cancer cells. This compound has been tested in various cancer cell lines and animal models, demonstrating its efficacy against a wide range of cancers, including breast, ovarian, and pancreatic cancers.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-15(10-13(16)14-11-8-9-11)19(17,18)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUKOJZYGZAAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.